4'-Fluorobiphenyl-2-ylamine hydrochloride
Overview
Description
4’-Fluorobiphenyl-2-ylamine hydrochloride is a chemical compound with the molecular formula C12H11ClFN. It is a derivative of biphenyl, where a fluorine atom is attached to the para position of one phenyl ring, and an amine group is attached to the ortho position of the other phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluorobiphenyl-2-ylamine hydrochloride typically involves the following steps:
Nitration: Biphenyl is nitrated to form 4-nitrobiphenyl.
Reduction: The nitro group is reduced to an amine group, resulting in 4-aminobiphenyl.
Fluorination: The 4-aminobiphenyl undergoes a fluorination reaction to introduce the fluorine atom at the para position, forming 4’-Fluorobiphenyl-2-ylamine.
Hydrochloride Formation: The final step involves the conversion of 4’-Fluorobiphenyl-2-ylamine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of 4’-Fluorobiphenyl-2-ylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: 4’-Fluorobiphenyl-2-ylamine hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4’-Fluorobiphenyl-2-ylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Fluorobiphenyl-2-ylamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzylamine hydrochloride
- 3’-Chloro-4’-fluorobiphenyl-4-amine
- 4-Bromo-2-fluorobenzylamine
Comparison: 4’-Fluorobiphenyl-2-ylamine hydrochloride is unique due to the specific positioning of the fluorine and amine groups on the biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, the presence of the fluorine atom at the para position can significantly influence the compound’s reactivity and interaction with biological targets compared to other halogenated biphenyl derivatives.
Properties
IUPAC Name |
2-(4-fluorophenyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN.ClH/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14;/h1-8H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQSZGCNEMOFEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374576 | |
Record name | 2-(4-fluorophenyl)aniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049733-12-1 | |
Record name | 2-(4-fluorophenyl)aniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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